molecular formula C8H9NO2S B186391 Methyl 6-(methylthio)nicotinate CAS No. 74470-40-9

Methyl 6-(methylthio)nicotinate

Cat. No.: B186391
CAS No.: 74470-40-9
M. Wt: 183.23 g/mol
InChI Key: KMYTWSGXEHSNRY-UHFFFAOYSA-N
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Description

Methyl 6-(methylthio)nicotinate is an organic compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid, where a methylthio group is attached to the sixth position of the pyridine ring

Scientific Research Applications

Methyl 6-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: this compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Safety and Hazards

“Methyl 6-(methylthio)nicotinate” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . The compound 6-methylnicotine has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(methylthio)nicotinate typically involves the esterification of 6-methylthionicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{6-Methylthionicotinic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.

    Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Methyl 6-(methylsulfinyl)nicotinate, Methyl 6-(methylsulfonyl)nicotinate.

    Reduction: Methyl 6-(methylthio)nicotinamide.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the methylthio group. It is used as a rubefacient in topical preparations for muscle and joint pain.

    6-Methylnicotinate: Similar structure but lacks the methylthio group. It is used in the synthesis of various organic compounds.

    Nicotinic acid: The parent compound, used as a vitamin (niacin) and in the treatment of hyperlipidemia.

Uniqueness: Methyl 6-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties This functional group allows for specific interactions with biological targets and enables unique chemical transformations that are not possible with its analogs

Properties

IUPAC Name

methyl 6-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-3-4-7(12-2)9-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYTWSGXEHSNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358545
Record name methyl 6-(methylthio)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-40-9
Record name methyl 6-(methylthio)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-chloronicotinate (100 mg, 0.583 mmol) in N,N′-dimethylformamide (1.5 mL) was added with sodium thiomethoxide (41 mg) under ice-cold conditions, and then stirred at room temperature for 3 hours. The reaction solution was added with water and extracted with ethyl acetate. The organic layer was washed with brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate), and methyl 6-(methylthio)nicotinate (120 mg, yield >100%) was obtained as a yellow oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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